molecular formula C18H18N4O2S2 B12734667 (R*,S*)-3,3'-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) CAS No. 131420-44-5

(R*,S*)-3,3'-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone)

Cat. No.: B12734667
CAS No.: 131420-44-5
M. Wt: 386.5 g/mol
InChI Key: GKVUODRVRSGRAM-QZTJIDSGSA-N
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Description

(R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) is a complex organic compound featuring a thiazolidinone ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) typically involves the reaction of 3-pyridinecarboxaldehyde with thiazolidinone derivatives under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient production processes.

Chemical Reactions Analysis

Types of Reactions

(R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce thiazolidinone alcohols.

Scientific Research Applications

Chemistry

In chemistry, (R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for further research in developing new antibiotics.

Medicine

In medicine, (R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) is being investigated for its anti-inflammatory properties. It may interact with specific enzymes involved in the inflammatory response, providing a basis for new therapeutic agents.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its incorporation into polymers or composites can lead to innovative applications in electronics and materials science.

Mechanism of Action

The mechanism of action of (R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) involves its interaction with molecular targets such as enzymes or receptors. For instance, its antimicrobial activity may result from binding to bacterial enzymes, disrupting their function and leading to cell death. The anti-inflammatory effects could be due to inhibition of enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone)
  • 3,3’-(1,2-Ethanediyl)bis(2-(2-pyridinyl)-4-thiazolidinone)
  • 3,3’-(1,2-Ethanediyl)bis(2-(4-pyridinyl)-4-thiazolidinone)

Uniqueness

(R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) stands out due to its specific stereochemistry and the presence of both pyridine and thiazolidinone rings

Properties

CAS No.

131420-44-5

Molecular Formula

C18H18N4O2S2

Molecular Weight

386.5 g/mol

IUPAC Name

(2R)-3-[2-[(2R)-4-oxo-2-pyridin-3-yl-1,3-thiazolidin-3-yl]ethyl]-2-pyridin-3-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H18N4O2S2/c23-15-11-25-17(13-3-1-5-19-9-13)21(15)7-8-22-16(24)12-26-18(22)14-4-2-6-20-10-14/h1-6,9-10,17-18H,7-8,11-12H2/t17-,18-/m1/s1

InChI Key

GKVUODRVRSGRAM-QZTJIDSGSA-N

Isomeric SMILES

C1C(=O)N([C@H](S1)C2=CN=CC=C2)CCN3[C@H](SCC3=O)C4=CN=CC=C4

Canonical SMILES

C1C(=O)N(C(S1)C2=CN=CC=C2)CCN3C(SCC3=O)C4=CN=CC=C4

Origin of Product

United States

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